molecular formula C12H11N3O5 B8341127 2-(1,3-Dioxo-4-azaisoindolin-2-yl)glutaramic acid

2-(1,3-Dioxo-4-azaisoindolin-2-yl)glutaramic acid

Cat. No.: B8341127
M. Wt: 277.23 g/mol
InChI Key: AAORWVZGJAYJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxo-4-azaisoindolin-2-yl)glutaramic acid is a useful research compound. Its molecular formula is C12H11N3O5 and its molecular weight is 277.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11N3O5

Molecular Weight

277.23 g/mol

IUPAC Name

5-amino-2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-5-oxopentanoic acid

InChI

InChI=1S/C12H11N3O5/c13-8(16)4-3-7(12(19)20)15-10(17)6-2-1-5-14-9(6)11(15)18/h1-2,5,7H,3-4H2,(H2,13,16)(H,19,20)

InChI Key

AAORWVZGJAYJPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)C(CCC(=O)N)C(=O)O)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of (S)-glutamine (14.6 g, 100 mmol) and 2,3-pyridinedicarboxylic anhydride (14.9 g, 100 mmol) in 100 mL of acetic acid is heated and refluxed for 1 hour. The reaction solution is cooled to form a solid. The solid is removed by filtration and washed with acetic acid to yield 7.11 g (26%) of 2-(1,3-dioxo-4-azaisoindolin-2-yl)glutaramic acid. The product can be further purified by slurring in 700 mL of refluxing ethanol, cooling, filtering, and drying to produce a white powder with a melting point of 222°-226° C.; 1H NMR (DMSO-d6) δ 13.25 (br s, 1 H, COOH), 9.04 (dd, 1 H, J=1.2, 4.9 Hz, pyr), 8.37 (dd, 1 H, J=1.2, 7.8 Hz, pyr), 7.85 (dd, 1 H, J=4.9, 7.8 Hz, pyr), 7.20 (s, 1--H, CONH2), 6.73 (s, 1 H, CONH2), 4.83 (dd, 1 H, J=10.2, 4.8 Hz, CHN), 2.55-1.90 (m, 4 H, CH2CH2); 13C NMR (DMSO-d6) δ 1173.22, 170.21, 165.8, 165.7, 155.4, 150.9, 131.7, 128.3, 126.9, 51.5, 31.4, 24.0.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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